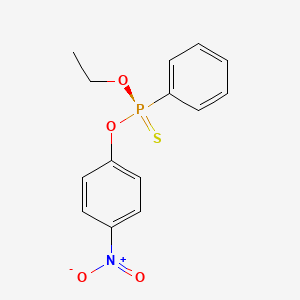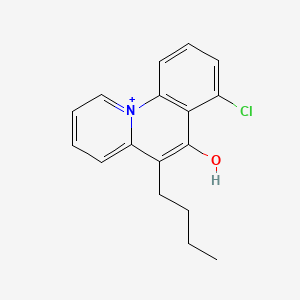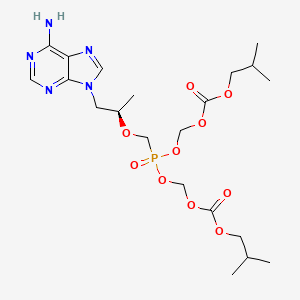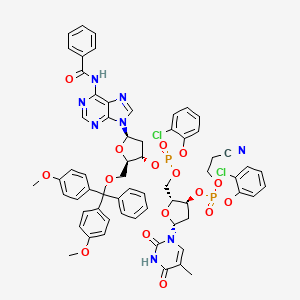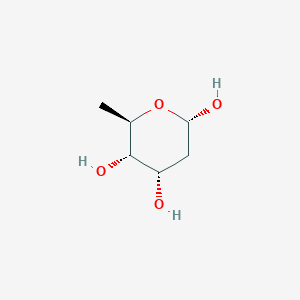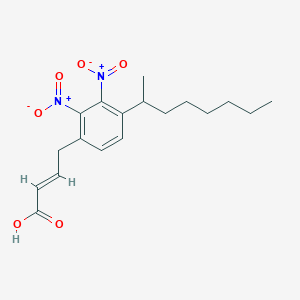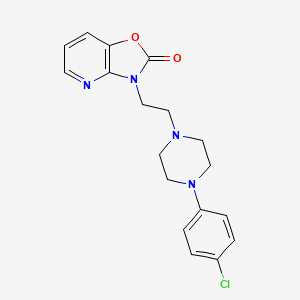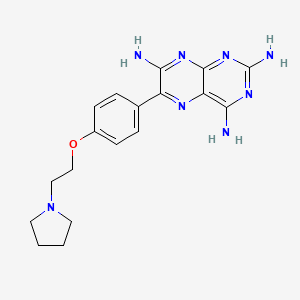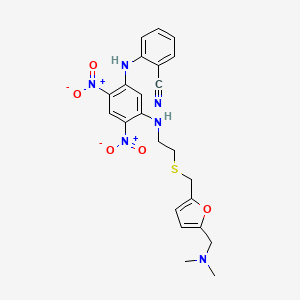
(+)-5-Methyl-3-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-5-Methyl-3-heptanone is an organic compound belonging to the ketone family. It is characterized by a seven-carbon chain with a methyl group attached to the fifth carbon and a ketone functional group at the third carbon. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-Methyl-3-heptanone can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, (+)-5-Methyl-3-heptanol, using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of 2-methylhexane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-5-Methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, (+)-5-Methyl-3-heptanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: (+)-5-Methyl-3-heptanol.
Substitution: Oximes and hydrazones.
Wissenschaftliche Forschungsanwendungen
(+)-5-Methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its distinct odor.
Wirkmechanismus
The mechanism of action of (+)-5-Methyl-3-heptanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-heptanone: Similar structure but with the ketone group at the second carbon.
5-Methyl-4-heptanone: Similar structure but with the ketone group at the fourth carbon.
3-Heptanone: Lacks the methyl group at the fifth carbon.
Uniqueness
(+)-5-Methyl-3-heptanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the ketone group and the methyl group influences its reactivity and interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
20616-93-7 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(5S)-5-methylheptan-3-one |
InChI |
InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
PSBKJPTZCVYXSD-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H](C)CC(=O)CC |
Kanonische SMILES |
CCC(C)CC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)

